molecular formula C10H8F4O B1297718 2-Fluoro-5-(trifluoromethyl)propiophenone CAS No. 207974-18-3

2-Fluoro-5-(trifluoromethyl)propiophenone

Cat. No.: B1297718
CAS No.: 207974-18-3
M. Wt: 220.16 g/mol
InChI Key: SCKAMDGXXQFMFY-UHFFFAOYSA-N
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Description

2-Fluoro-5-(trifluoromethyl)propiophenone is a chemical compound with the molecular formula C10H8F4O . It has a molecular weight of 220.17 . The IUPAC name for this compound is 1-[2-fluoro-5-(trifluoromethyl)phenyl]-1-propanone .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C10H8F4O/c1-2-9(15)7-5-6(10(12,13)14)3-4-8(7)11/h3-5H,2H2,1H3 . This structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical and Chemical Properties Analysis

This compound is a liquid at ambient temperature .

Scientific Research Applications

Polymer Synthesis

2-Fluoro-5-(trifluoromethyl)propiophenone has been utilized in the synthesis of novel poly(arylene ether)s. These polymers, derived from bisfluoro monomers like 9,10-bis-(4-fluoro-3-trifluoromethylphenyl) anthracene and 2,7-bis-(4-fluoro-3-trifluoromethylphenyl) fluorene, exhibit high thermal stability, with some showing stability up to 490°C, and glass transition temperatures up to 310°C. They are also soluble in a variety of organic solvents and show potential in applications requiring high thermal resistance (Salunke, Ghosh, & Banerjee, 2007).

Enzyme-Catalyzed Reactions

In the realm of biochemistry, fluorinated compounds like this compound play a role in enzyme-catalyzed reactions. They serve as inhibitors of serine proteases and are involved in the biosynthesis of key therapeutic agents. The inhibition mechanisms of these compounds have been studied, providing insights into their potential therapeutic applications (Reddy, 2015).

Synthesis of Hyperbranched Polymers

A trifluoromethyl-activated trifluoro monomer, prepared from 4-fluoro-3-trifluoromethylphenylboronic acid, was used to synthesize several hyperbranched poly(arylene ether)s. These polymers have shown excellent thermal stability and higher glass transition temperatures than their linear analogs, making them suitable for applications demanding high-performance materials (Banerjee, Komber, Häussler, & Voit, 2009).

Copolymerization Studies

In a study exploring the synthesis of novel trisubstituted ethylenes, this compound derivatives were used in copolymerization with styrene. The ethylenes synthesized exhibited unique decomposition characteristics and structural properties, offering potential for the development of new materials with specific mechanical and thermal properties (Humanski et al., 2018).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It may cause respiratory irritation (H335), skin irritation (H315), and serious eye irritation (H319) . Precautionary measures include using only outdoors or in a well-ventilated area, avoiding breathing mist/vapours/spray, wearing protective gloves, clothing, and eye/face protection, and washing thoroughly after handling .

Properties

IUPAC Name

1-[2-fluoro-5-(trifluoromethyl)phenyl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F4O/c1-2-9(15)7-5-6(10(12,13)14)3-4-8(7)11/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCKAMDGXXQFMFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=C(C=CC(=C1)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20943006
Record name 1-[2-Fluoro-5-(trifluoromethyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20943006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207974-18-3
Record name 1-[2-Fluoro-5-(trifluoromethyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20943006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 207974-18-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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